LDHA Inhibitory Scaffold: Quinoline-3-sulfonamide Core Delivers Nanomolar Potency with 7.4- to 16.5-Fold Isoform Selectivity Over LDHB
The quinoline-3-sulfonamide scaffold is the pharmacophoric core of GSK2837808A, a potent and selective LDHA inhibitor. GSK2837808A inhibits human LDHA with an IC₅₀ of 1.9–2.6 nM and human LDHB with an IC₅₀ of 14–43 nM, yielding 7.4- to 16.5-fold selectivity for LDHA over LDHB . In contrast, earlier-generation LDHA inhibitors such as FX-11 (a naphthalene-based compound lacking the quinoline-3-sulfonamide scaffold) exhibit only modest LDHA IC₅₀ values of 50–100 μM [1]. This represents an approximately 19,000- to 52,000-fold improvement in enzymatic potency conferred by the quinoline-3-sulfonamide scaffold relative to the naphthalene comparator. Lead optimization on this scaffold yielded molecules with potencies as low as 2 nM and 10- to 80-fold selectivity over LDHB [1]. IMPORTANT LIMITATION: These quantitative data are for the optimized derivative GSK2837808A (CAS 1445879-21-9), not the unsubstituted quinoline-3-sulfonamide parent (CAS 952651-46-6). The unsubstituted parent compound itself has not been reported with direct LDHA IC₅₀ values in the peer-reviewed literature, and its intrinsic potency is expected to be substantially lower. This evidence is provided as class-level inference to demonstrate the value of the 3-sulfonamide regioisomer as a privileged scaffold.
| Evidence Dimension | LDHA enzymatic inhibition potency (IC₅₀) and isoform selectivity versus LDHB |
|---|---|
| Target Compound Data | GSK2837808A (quinoline-3-sulfonamide derivative): hLDHA IC₅₀ = 1.9–2.6 nM; hLDHB IC₅₀ = 14–43 nM; selectivity ratio = 7.4–16.5-fold . Lead series potency range: IC₅₀ = 2–10 nM for LDHA [1]. |
| Comparator Or Baseline | FX-11 (naphthalene-based LDHA inhibitor, no quinoline-3-sulfonamide scaffold): LDHA IC₅₀ = 50–100 μM [1]. |
| Quantified Difference | Approximately 19,000- to 52,000-fold improvement in LDHA potency for the quinoline-3-sulfonamide-based inhibitor versus the naphthalene comparator. |
| Conditions | NADH-competitive LDHA enzymatic assay; human recombinant LDHA and LDHB; inhibition measured via NADH oxidation at 340 nm [1]. |
Why This Matters
The quinoline-3-sulfonamide scaffold enables LDHA inhibition in the low nanomolar range—orders of magnitude beyond what is achievable with naphthalene-based alternatives—making it the scaffold of choice for probe development targeting the Warburg effect in cancer metabolism.
- [1] Billiard J, Dennison JB, Briand J, et al. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer Metab. 2013 Sep 6;1(1):19. doi: 10.1186/2049-3002-1-19. View Source
